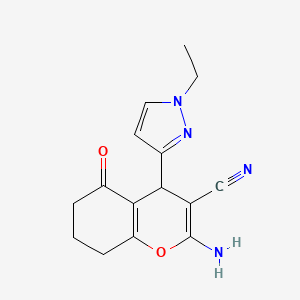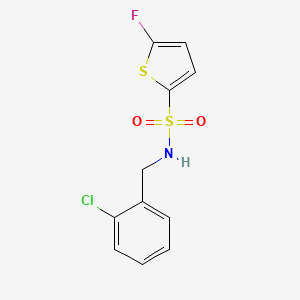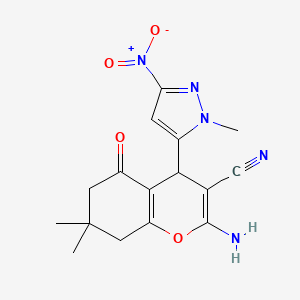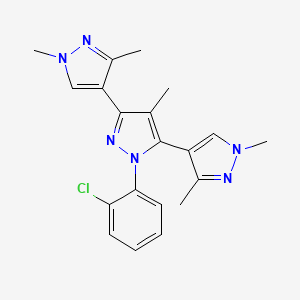
1-(2-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole is a compound belonging to the pyrazole family, known for its diverse pharmacological activities.
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole typically involves the reaction of suitable chalcones with hydrazine derivatives. The reaction is often carried out in ethanol with glacial acetic acid as a catalyst. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit enzymes critical for the survival of the parasite, such as dihydrofolate reductase-thymidylate synthase (DHFR-TS). Molecular docking studies have shown that the compound can bind to the active site of these enzymes, disrupting their function and leading to the death of the parasite .
Comparison with Similar Compounds
1-(2-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole can be compared with other pyrazole derivatives:
1-(4-bromophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-(2,4-dimethoxyphenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole: Contains methoxy groups that can influence its solubility and pharmacokinetics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1006344-05-3 |
|---|---|
Molecular Formula |
C20H21ClN6 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole |
InChI |
InChI=1S/C20H21ClN6/c1-12-19(15-10-25(4)22-13(15)2)24-27(18-9-7-6-8-17(18)21)20(12)16-11-26(5)23-14(16)3/h6-11H,1-5H3 |
InChI Key |
HHUVCHHGSXJGMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CN(N=C2C)C)C3=CC=CC=C3Cl)C4=CN(N=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


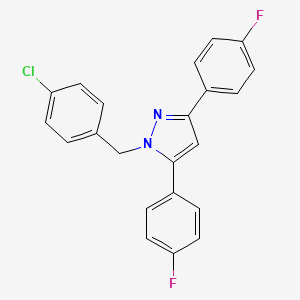
![11-cyclopropyl-13-(difluoromethyl)-4-(3-methoxypropylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one](/img/structure/B10921574.png)
![N-[4-(cyanomethyl)phenyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921582.png)
![N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10921583.png)
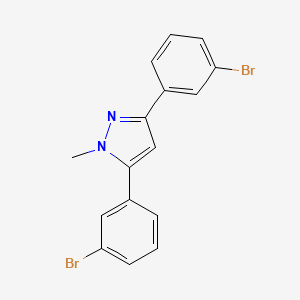
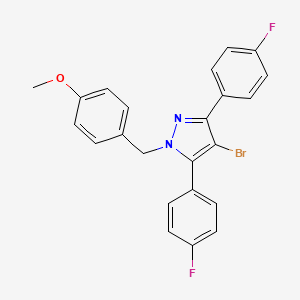
![Ethyl 4-{[(3-ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B10921600.png)
![1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B10921606.png)
![4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10921616.png)
![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921621.png)
![azepan-1-yl[3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10921624.png)
